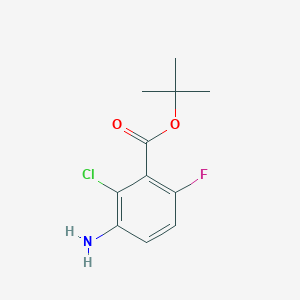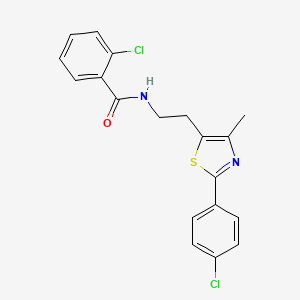
2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide, also known as CTB, is a compound that has been extensively studied for its potential therapeutic applications. CTB is a thiazole-based compound that has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various benzamide derivatives, including similar structures to the one , has been explored for their potential in creating compounds with specific chemical and physical properties. For instance, studies have shown methods for creating substituted benzamide derivatives with potential for further chemical modification and investigation into their reactivity and stability under different conditions (Basheer & Rappoport, 2006).
Anticancer Activity
- Certain benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activity against a range of cancer cell lines, showing promising results. This includes derivatives evaluated for their efficacy in inhibiting the growth of breast, lung, colon, and ovarian cancer cells, with some compounds exhibiting better activity than established drugs (Ravinaik et al., 2021).
Antimicrobial and Antipathogenic Activity
- Benzamide derivatives have also been synthesized and tested for their potential as antimicrobial and antipathogenic agents. Studies highlight their effectiveness against various bacterial and fungal strains, indicating the potential for developing new antimicrobial treatments (Limban, Marutescu, & Chifiriuc, 2011).
Structural Analysis and Molecular Design
- Research into the synthesis and structural characterization of closely related arylamides has provided insights into molecular conformations, hydrogen bonding, and the effects of structural modifications on the properties of these compounds. This information is crucial for the design of molecules with desired biological activities (Sagar et al., 2018).
Antiviral Activity
- Some benzamide-based derivatives have been explored for their antiviral activity, including studies on compounds showing remarkable activity against avian influenza virus. This suggests a potential route for the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
2-chloro-N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-12-17(25-19(23-12)13-6-8-14(20)9-7-13)10-11-22-18(24)15-4-2-3-5-16(15)21/h2-9H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRAAYQUSJAAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2443039.png)
![Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate](/img/structure/B2443044.png)
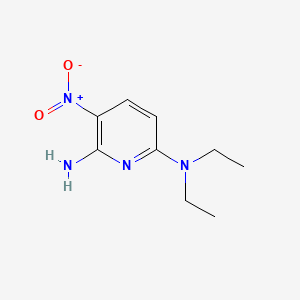

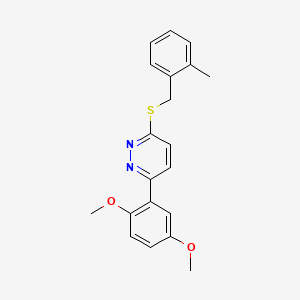
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2443051.png)
![methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2443052.png)
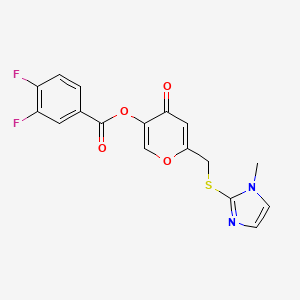


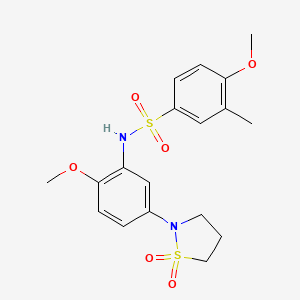
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2443059.png)

